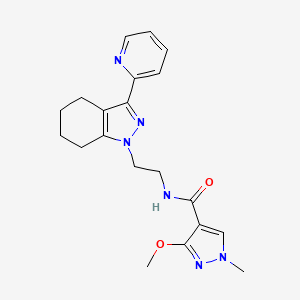

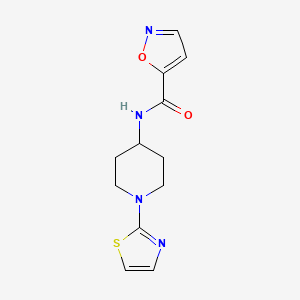

N-(1-(thiazol-2-yl)piperidin-4-yl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(thiazol-2-yl)piperidin-4-yl)isoxazole-5-carboxamide, also known as ML277, is a small molecule compound that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promise in the treatment of various diseases, including neurological disorders and cancer.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research into compounds containing thiazole and isoxazole moieties, similar to N-(1-(thiazol-2-yl)piperidin-4-yl)isoxazole-5-carboxamide, has led to the discovery of molecules with significant antimicrobial and antiproliferative activities. For example, compounds with structural similarities have shown promise in antimicrobial resistance studies, offering new pathways for developing treatments against various bacterial and fungal infections (Anuse et al., 2019). Moreover, these compounds have been evaluated for their potential as antituberculosis agents, highlighting their utility in combating Mycobacterium tuberculosis infections, a significant global health challenge (Jeankumar et al., 2013).

Herbicidal Activities

The exploration of thiazole and isoxazole derivatives has also extended into agricultural sciences, where novel compounds have demonstrated moderate to good herbicidal activities. This research suggests the potential for developing new herbicides that target specific plant enzymes, contributing to more efficient and sustainable agricultural practices (Hu et al., 2009).

Antiproliferative Properties

The investigation of thiazole and isoxazole derivatives has further identified molecules with antiproliferative properties, indicating their potential application in cancer treatment. By inhibiting tubulin, these compounds disrupt the mitotic process in cancer cells, offering a promising approach to developing new chemotherapeutic agents (Krasavin et al., 2014).

Antimycobacterial Activity

The synthesis and evaluation of thiazole and isoxazole derivatives have shown efficacy against Mycobacterium tuberculosis, underlining their significance in addressing tuberculosis. These findings contribute to the ongoing search for effective treatments against this persistent and deadly disease (Gezginci et al., 1998).

Antibacterial Evaluation

Further studies have synthesized and evaluated the antibacterial activities of novel derivatives, underscoring the continuous need for new antimicrobial agents to combat drug-resistant bacteria. This research demonstrates the versatility and potential of thiazole and isoxazole derivatives in contributing to the development of new antibacterial compounds (Selvakumar & Elango, 2017).

Mécanisme D'action

Target of Action

The compound, also known as N-(1-(thiazol-2-yl)piperidin-4-yl)isoxazole-5-carboxamide, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . The compound’s mode of action is similar to that of other anti-inflammatory drugs, such as indomethacin and diclofenac .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .

Result of Action

The compound’s action results in a significant reduction in inflammation and pain . It has been found to show potent anti-inflammatory activity, with IC50 values for COX-1 inhibition comparable to those of other anti-inflammatory drugs .

Propriétés

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c17-11(10-1-4-14-18-10)15-9-2-6-16(7-3-9)12-13-5-8-19-12/h1,4-5,8-9H,2-3,6-7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHABVBIUUYYYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=NO2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazol-2-yl)piperidin-4-yl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2473060.png)

![5,6-dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindol-8(12bH)-one monohydrate](/img/structure/B2473064.png)

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2473071.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2473074.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2473077.png)

![N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2473078.png)

![2-[2-(2-Chlorophenoxy)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2473080.png)